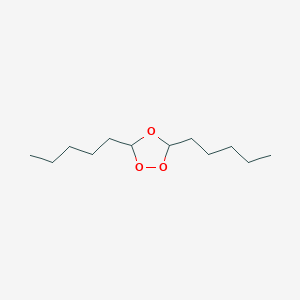
3,5-Dipentyl-1,2,4-trioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dipentyl-1,2,4-trioxolane is an organic compound belonging to the class of trioxolanes Trioxolanes are characterized by a three-membered ring containing two oxygen atoms and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dipentyl-1,2,4-trioxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method is the ozonolysis of alkenes, followed by cyclization to form the trioxolane ring. The reaction conditions often include low temperatures and the presence of a solvent such as dichloromethane to stabilize the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale ozonolysis processes, where the reaction is carried out in specialized reactors designed to handle ozone safely. The process is optimized to maximize yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dipentyl-1,2,4-trioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can break the trioxolane ring, leading to the formation of simpler compounds.
Substitution: Substitution reactions can occur at the carbon atoms adjacent to the trioxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3,5-Dipentyl-1,2,4-trioxolane has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of trioxolanes.
Biology: The compound’s potential biological activity is explored for developing new pharmaceuticals.
Medicine: Research is conducted to investigate its potential as an antimalarial agent, similar to other trioxolanes.
Industry: It is used in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 3,5-Dipentyl-1,2,4-trioxolane involves the cleavage of the trioxolane ring, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets such as proteins or lipids, causing alkylation or peroxidation. This mechanism is similar to that of other trioxolanes, which are known for their antimalarial activity through the generation of reactive oxygen species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Diphenyl-1,2,4-trioxolane
- 1,2,4-Trioxane
- 1,2,4,5-Tetraoxane
Uniqueness
3,5-Dipentyl-1,2,4-trioxolane is unique due to its specific pentyl substituents, which can influence its reactivity and biological activity. Compared to other trioxolanes, it may exhibit different physical and chemical properties, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
72328-16-6 |
|---|---|
Molekularformel |
C12H24O3 |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
3,5-dipentyl-1,2,4-trioxolane |
InChI |
InChI=1S/C12H24O3/c1-3-5-7-9-11-13-12(15-14-11)10-8-6-4-2/h11-12H,3-10H2,1-2H3 |
InChI-Schlüssel |
KOYQQGGDBSHTBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1OC(OO1)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Prop-2-en-1-yl)phenyl]methanesulfonamide](/img/structure/B14465183.png)
![Phenyl[tris(phenylsulfanyl)]silane](/img/structure/B14465189.png)
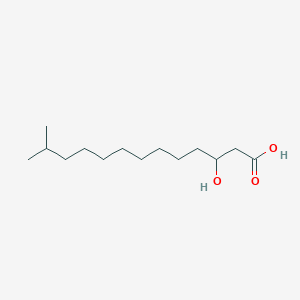

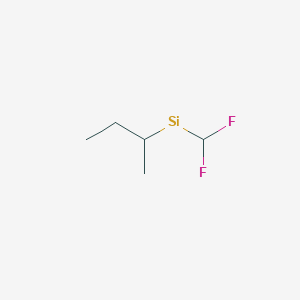
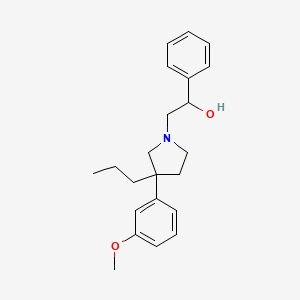

![1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol](/img/structure/B14465223.png)


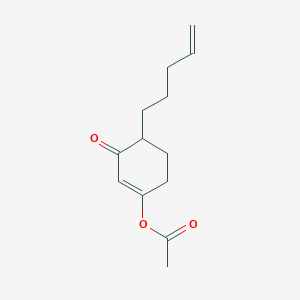
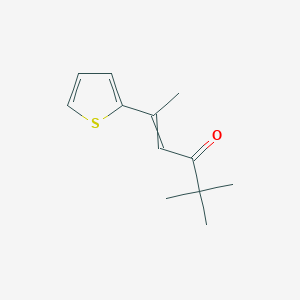

![1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol](/img/structure/B14465269.png)
